

"2-(3-thienyl)ethanamine CAS number and synonyms"

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Compound of Interest

Compound Name: 2-(3-Thienyl)ethanamine

Cat. No.: B1357127

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An In-Depth Technical Guide to **2-(3-Thienyl)ethanamine**: Properties, Synthesis, and Applications

Introduction

2-(3-Thienyl)ethanamine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and the development of novel therapeutic agents. Its thiophene core, a five-membered aromatic ring containing a sulfur atom, imparts unique physicochemical properties that are leveraged in the design of compounds targeting a range of biological receptors. This guide provides a comprehensive overview of **2-(3-thienyl)ethanamine**, detailing its chemical identity, properties, synthesis, and key applications for researchers and professionals in drug development.

Chemical Identification and Properties

A precise understanding of a compound's identity and fundamental properties is critical for its effective application in research and development.

Nomenclature and Identifiers

The unambiguous identification of **2-(3-thienyl)ethanamine** is established through its CAS number and a variety of synonyms used across chemical literature and databases.

- Systematic Name: **2-(3-Thienyl)ethanamine**

- CAS Number: 59311-67-0[1][2][3][4][5][6]
- Molecular Formula: C₆H₉NS[1][2][3][5]
- Molecular Weight: 127.21 g/mol [3][5]

A list of common synonyms is provided in the table below to aid in literature searches and material procurement.

Synonym	Source
2-(Thiophen-3-yl)ethanamine	PubChem[5]
3-Thiopheneethanamine	ChemWhat[3]
2-THIOPHEN-3-YL-ETHYLAMINE	ChemWhat[3]
Thiophene-3-Ethylamine	ChemWhat[3]
RARECHEM AL BW 0259	ChemWhat[3]
2-(thien-3-yl)-ethylamine	ChemWhat[3]

It is important to distinguish the free base form of this compound from its hydrochloride salt, **2-(3-thienyl)ethanamine hydrochloride**, which is assigned a different CAS number (34843-84-0) and possesses distinct physical properties.[7][8][9][10]

Physicochemical Properties

The physical and chemical characteristics of **2-(3-thienyl)ethanamine** are summarized in the following table. These properties are essential for determining appropriate handling, storage, and experimental conditions.

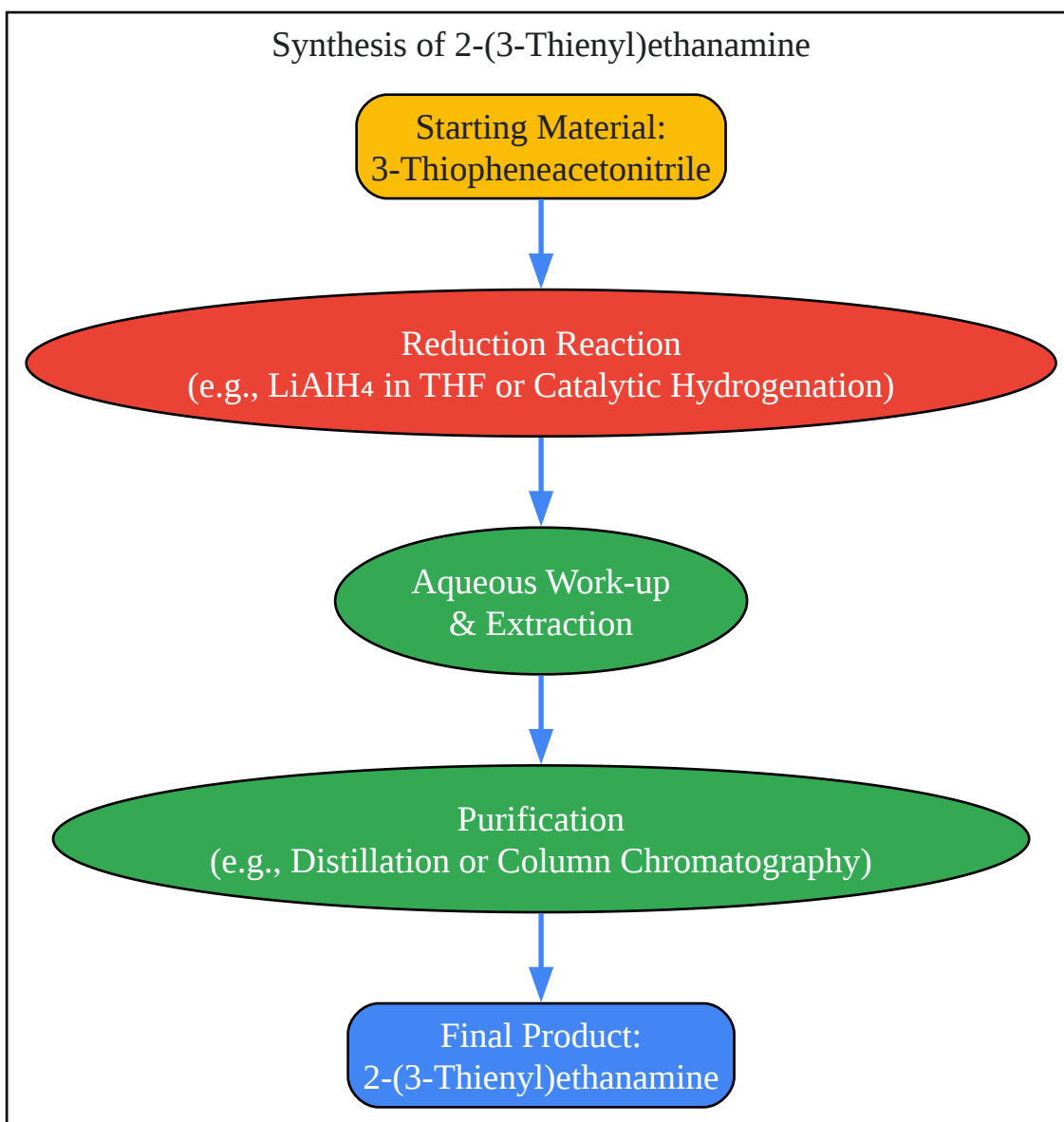
Property	Value	Source
Appearance	Colorless to light yellow liquid	ChemicalBook[4]
Boiling Point	203.8 ± 15.0 °C at 760 mmHg	Chemsr[1]
Density	1.1 ± 0.1 g/cm ³	Chemsr[1]
pKa	10.02 ± 0.10 (Predicted)	ChemicalBook[4]
Storage	Under inert gas (nitrogen or Argon) at 2–8 °C	ChemicalBook[4]

Synthesis and Manufacturing

The synthesis of **2-(3-thienyl)ethanamine** can be achieved through various synthetic routes. A common laboratory-scale approach involves the reduction of a corresponding nitrile or nitro compound. The choice of synthetic pathway is often dictated by the availability of starting materials, desired scale, and purity requirements.

Illustrative Synthetic Workflow

A generalized workflow for the synthesis of **2-(3-thienyl)ethanamine** via the reduction of a nitrile intermediate is depicted below. This method is widely adopted due to the commercial availability of the precursor, 3-thiopheneacetonitrile.



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Caption: Generalized workflow for the synthesis of **2-(3-thienyl)ethanamine**.

Applications in Research and Drug Development

The structural motif of **2-(3-thienyl)ethanamine** is present in a number of pharmacologically active compounds. The thiophene ring can act as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and receptor binding affinity.

Role as a Pharmacophore

2-(3-Thienyl)ethanamine serves as a key pharmacophore in the design of antagonists for various G-protein coupled receptors (GPCRs). The primary amine provides a crucial interaction point with acidic residues in the receptor binding pocket, while the thiophene ring engages in hydrophobic and aromatic interactions.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is a critical intermediate in the synthesis of more complex molecules with therapeutic potential. Its utility as a starting material is valued for its ability to introduce the thienylethylamine scaffold into a larger molecular framework.

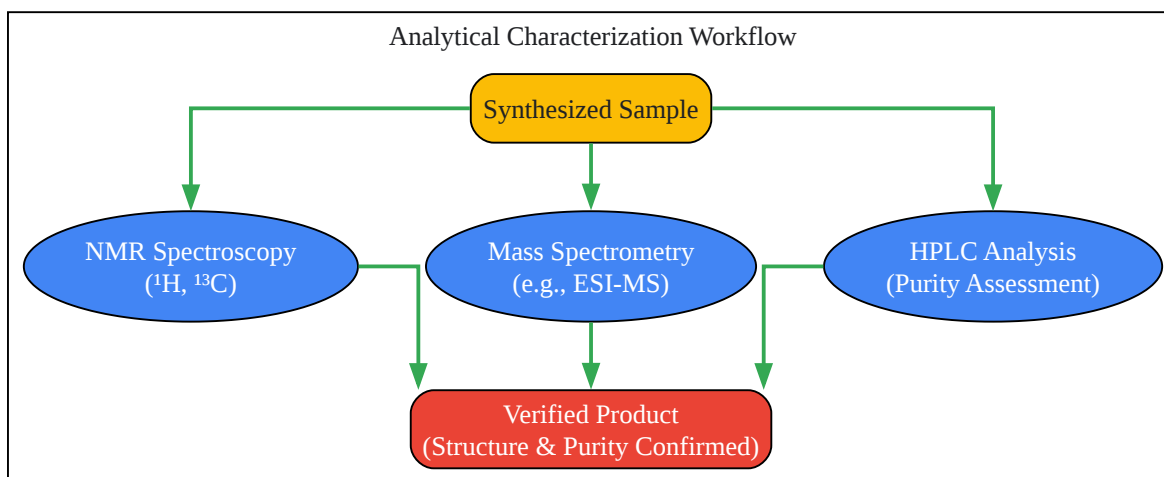
Analytical Characterization

The identity and purity of **2-(3-thienyl)ethanamine** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the molecular structure and confirm the position of the ethylamine substituent on the thiophene ring.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
- High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the compound and to quantify it in various matrices.

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a synthesized batch of **2-(3-thienyl)ethanamine**.



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Caption: Standard workflow for the analytical verification of **2-(3-thienyl)ethanamine**.

Safety and Handling

Appropriate safety precautions should be taken when handling **2-(3-thienyl)ethanamine**. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

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